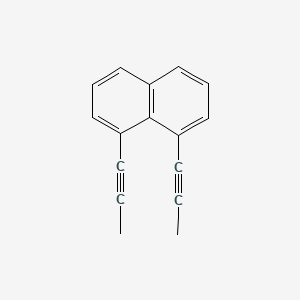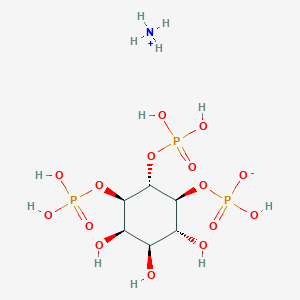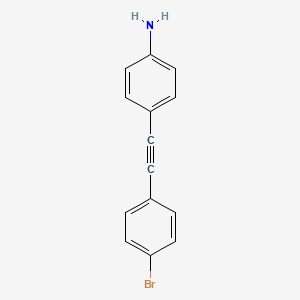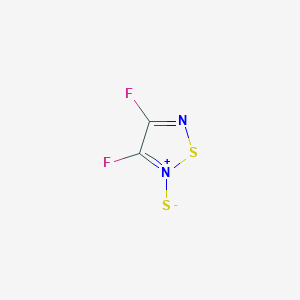
(6S)-1-Ethyl-6-methylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-1-Ethyl-6-methylpiperazine-2,3-dione is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an ethyl group at the first position and a methyl group at the sixth position on the piperazine ring, along with two ketone groups at the second and third positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-1-Ethyl-6-methylpiperazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 2,3-diketopiperazine under acidic or basic conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated control systems can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-1-Ethyl-6-methylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
(6S)-1-Ethyl-6-methylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6S)-1-Ethyl-6-methylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethylpiperazine-2,3-dione: Lacks the methyl group at the sixth position.
6-Methylpiperazine-2,3-dione: Lacks the ethyl group at the first position.
1-Methyl-6-ethylpiperazine-2,3-dione: Has the ethyl and methyl groups swapped.
Uniqueness
(6S)-1-Ethyl-6-methylpiperazine-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at distinct positions on the piperazine ring can result in unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
71754-91-1 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(6S)-1-ethyl-6-methylpiperazine-2,3-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-9-5(2)4-8-6(10)7(9)11/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 |
Clave InChI |
KIXBEOPGNRUBRA-YFKPBYRVSA-N |
SMILES isomérico |
CCN1[C@H](CNC(=O)C1=O)C |
SMILES canónico |
CCN1C(CNC(=O)C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)






![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)




